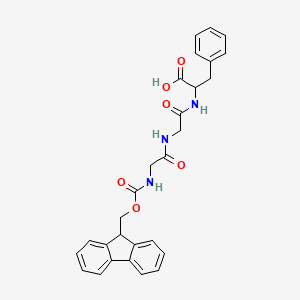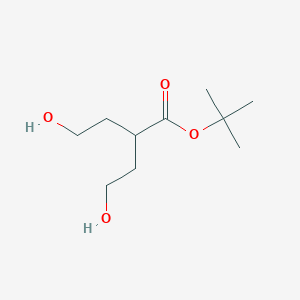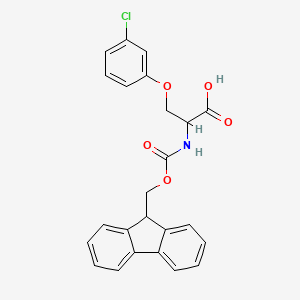
N-Fmoc-O-(3-chlorophenyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-O-(3-clorofenil)-L-serina es un derivado de la L-serina, un aminoácido que desempeña un papel crucial en diversos procesos biológicos. El compuesto se caracteriza por la presencia de un grupo protector fluorenilmetil-oxocarbonilo (Fmoc) unido al átomo de nitrógeno y un grupo 3-clorofenilo unido al átomo de oxígeno de la molécula de serina. Este compuesto se utiliza a menudo en la síntesis de péptidos y otras aplicaciones de investigación química.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-Fmoc-O-(3-clorofenil)-L-serina normalmente implica la protección del grupo amino de la L-serina con el grupo Fmoc, seguido de la introducción del grupo 3-clorofenilo. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos como el diclorometano y reactivos como la diisopropiletilamina (DIPEA) para facilitar las reacciones.
Métodos de producción industrial
Los métodos de producción industrial de N-Fmoc-O-(3-clorofenil)-L-serina son similares a la síntesis a escala de laboratorio, pero están optimizados para la producción a gran escala. Esto incluye el uso de sintetizadores de péptidos automatizados y técnicas de purificación de alto rendimiento para garantizar la pureza y el rendimiento del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Fmoc-O-(3-clorofenil)-L-serina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo de la parte de serina puede oxidarse para formar un grupo carbonilo.
Reducción: El grupo carbonilo puede reducirse de nuevo a un grupo hidroxilo.
Sustitución: El grupo 3-clorofenilo puede sustituirse por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Las reacciones se llevan a cabo normalmente a temperaturas y condiciones de pH controladas para garantizar la especificidad y el rendimiento.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede conducir a la formación de una cetona, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en lugar del grupo 3-clorofenilo.
Aplicaciones Científicas De Investigación
N-Fmoc-O-(3-clorofenil)-L-serina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción en la síntesis de péptidos y otras reacciones de síntesis orgánica.
Biología: Se estudia su papel en la estructura y función de las proteínas.
Medicina: Se investiga su potencial aplicación terapéutica, incluido el desarrollo de fármacos.
Industria: Se utiliza en la producción de diversos productos y materiales químicos.
Mecanismo De Acción
El mecanismo de acción de N-Fmoc-O-(3-clorofenil)-L-serina implica su interacción con dianas moleculares y vías específicas. El grupo Fmoc sirve como grupo protector durante la síntesis de péptidos, evitando reacciones no deseadas en el grupo amino. El grupo 3-clorofenilo puede interactuar con diversas moléculas biológicas, influyendo en su estructura y función.
Comparación Con Compuestos Similares
Compuestos similares
N-Fmoc-L-serina: Carece del grupo 3-clorofenilo, lo que la hace menos hidrofóbica.
N-Fmoc-O-(4-clorofenil)-L-serina: Estructura similar pero con el átomo de cloro en una posición diferente en el anillo fenilo.
N-Fmoc-O-(3-bromofenil)-L-serina: Contiene un átomo de bromo en lugar de un átomo de cloro, lo que afecta a su reactividad e interacciones.
Singularidad
N-Fmoc-O-(3-clorofenil)-L-serina es única debido a la presencia del grupo 3-clorofenilo, que confiere propiedades químicas y biológicas específicas. Esto la hace especialmente útil en determinadas aplicaciones sintéticas y de investigación donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C24H20ClNO5 |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
3-(3-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20ClNO5/c25-15-6-5-7-16(12-15)30-14-22(23(27)28)26-24(29)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Clave InChI |
VCOOSNCILYPUPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC(=CC=C4)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

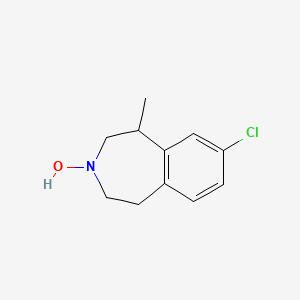
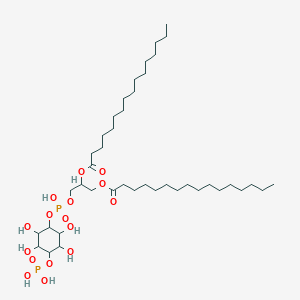
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
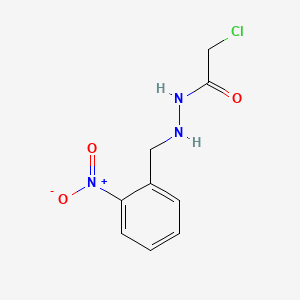
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
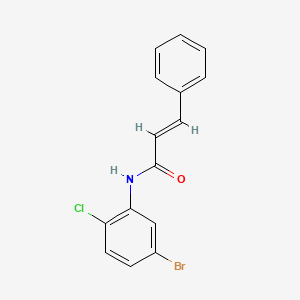
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)

